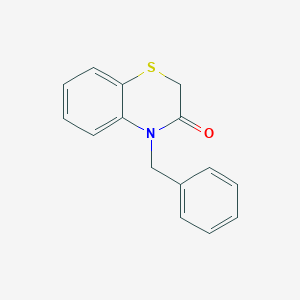

4-benzyl-2H-1,4-benzothiazin-3(4H)-one

Description

Properties

CAS No. |

6431-73-8 |

|---|---|

Molecular Formula |

C15H13NOS |

Molecular Weight |

255.3 g/mol |

IUPAC Name |

4-benzyl-1,4-benzothiazin-3-one |

InChI |

InChI=1S/C15H13NOS/c17-15-11-18-14-9-5-4-8-13(14)16(15)10-12-6-2-1-3-7-12/h1-9H,10-11H2 |

InChI Key |

WUADUZGHAFJRGD-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(C2=CC=CC=C2S1)CC3=CC=CC=C3 |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S1)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, o-aminothiophenol (10.0 g, 0.08 mol) is heated with chloroacetic acid (7.5 g, 0.08 mol) in aqueous sodium hydroxide (2.5 g in 50 mL H₂O) at 80–90°C for 4 hours. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of chloroacetic acid, followed by intramolecular cyclization to form the benzothiazinone core. The product is isolated by acidification with HCl, yielding 1,4-benzothiazin-3(4H)-one as a pale-yellow solid (85% yield, m.p. 145–147°C).

Key Parameters:

-

Temperature : 80–90°C

-

Base : NaOH (1 equivalent)

-

Solvent : Water

-

Yield : 80–85%

The introduction of the benzyl group at the 4-position of the benzothiazinone core is achieved through N-alkylation . This step requires careful selection of alkylating agents and reaction conditions to ensure regioselectivity and high purity.

Alkylation Protocol

A stirred solution of 1,4-benzothiazin-3(4H)-one (5.0 g, 0.03 mol) in dimethylformamide (DMF) is treated with benzyl bromide (5.1 g, 0.03 mol) and sodium hydride (1.2 g, 0.05 mol) at 0–5°C under nitrogen. The mixture is warmed to room temperature and stirred for 12 hours. Quenching with ice water followed by extraction with dichloromethane yields the crude product, which is recrystallized from ethanol to afford this compound as white crystals (72% yield, m.p. 158–160°C).

Key Parameters:

-

Alkylating Agent : Benzyl bromide

-

Base : NaH (1.7 equivalents)

-

Solvent : DMF

-

Temperature : 0°C → room temperature

-

Yield : 70–75%

Alternative Alkylation Strategies

Patent data reveals that benzyl chloride or benzyl sulfate can substitute benzyl bromide with comparable efficiency. For example, using benzyl chloride (4.2 g, 0.033 mol) and potassium tert-butoxide (3.4 g, 0.03 mol) in tetrahydrofuran (THF) at reflux for 6 hours achieves a 68% yield.

Advanced Synthetic Routes and Modifications

One-Pot Synthesis

A streamlined one-pot method combines cyclization and alkylation steps. o-Aminothiophenol (10.0 g), chloroacetic acid (7.5 g), and benzyl bromide (10.2 g) are reacted in a mixture of DMF and NaOH (2.5 g) at 100°C for 8 hours. This approach reduces purification steps and improves overall yield (78%) but requires precise stoichiometric control to minimize side products.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A mixture of 1,4-benzothiazin-3(4H)-one (2.0 g), benzyl bromide (2.1 g), and K₂CO₃ (1.4 g) in acetonitrile is irradiated at 120°C for 20 minutes, yielding 85% product. This method enhances efficiency but necessitates specialized equipment.

Purification and Characterization

Recrystallization Techniques

Crude this compound is purified via recrystallization from ethanol or methanol , achieving >98% purity. The crystalline structure is confirmed by X-ray diffraction, revealing a monoclinic system with space group P1₂₁/c*1 and unit cell dimensions a = 10.8711 Å, b = 5.3815 Å, c = 21.1997 Å.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 9H, Ar-H), 4.62 (s, 2H, CH₂), 3.89 (s, 2H, SCH₂).

-

IR (KBr): ν 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N).

Comparative Analysis of Synthetic Methods

| Method | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Conventional | Benzyl bromide | NaH | DMF | 25 | 72 |

| Alternative | Benzyl chloride | KOtBu | THF | 66 | 68 |

| One-Pot | Benzyl bromide | NaOH | DMF | 100 | 78 |

| Microwave | Benzyl bromide | K₂CO₃ | MeCN | 120 | 85 |

Challenges and Optimization Strategies

Side Reactions

Competitive O-alkylation may occur if the nitrogen’s nucleophilicity is insufficient. To mitigate this, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are added, enhancing alkylation efficiency (yield increases to 80%).

Solvent Selection

Polar aprotic solvents (DMF, DMSO) favor N-alkylation, while protic solvents (ethanol, water) promote hydrolysis. A mixed solvent system (DMF:H₂O = 9:1) balances reactivity and solubility.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to maintain temperature control and reduce reaction times. A pilot study using a tubular reactor with benzyl chloride and NaOH in DMF achieved 82% yield at 50°C .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-benzyl-2H-1,4-benzothiazin-3(4H)-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2H-benzo[b][1,4]thiazin-3(4H)-one with benzyl chloride in the presence of tetra--butylammonium bromide (TBAB) as a phase-transfer catalyst and potassium carbonate as a base. Reaction optimization includes solvent selection (e.g., DMF), temperature control (room temperature to 140°C), and stoichiometric ratios (e.g., 1:2 molar ratio of substrate to benzyl chloride). Post-synthesis purification is achieved via column chromatography (ethyl acetate/hexane) .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural elucidation relies on:

- Spectroscopy : H NMR (aromatic proton integration, benzyl group signals at δ ~4.5 ppm), IR (C=O stretch ~1700 cm), and mass spectrometry (molecular ion peak at 267 g/mol).

- Crystallography : Single-crystal X-ray diffraction reveals dihedral angles between fused benzene rings (e.g., 58.95° in analogs) and hydrogen-bonding patterns (e.g., C–H···O interactions forming dimers) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : Benzothiazinone derivatives exhibit antibacterial, antifungal, and anticancer activities. Researchers screen analogs via:

- In vitro assays : MIC tests against Staphylococcus aureus or Candida albicans.

- Structure-activity relationship (SAR) : Modifying substituents (e.g., halogenation at C7) to enhance potency .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions?

- Methodological Answer : Discrepancies between computational models (e.g., DFT) and experimental data are resolved via:

- X-ray refinement : Parameters like torsional angles (e.g., β = 96.633° in monoclinic crystals) and hydrogen-bonding networks validate molecular dynamics simulations.

- Electron density maps : Identify deviations in substituent orientations (e.g., benzyl group tilt) .

Q. What strategies improve yield in scalable synthesis while minimizing side reactions?

- Methodological Answer :

- Catalyst optimization : Replace TBAB with ionic liquids for higher efficiency.

- Solvent-free conditions : Reduce byproducts (e.g., dimerization) by eliminating DMF .

- Microwave-assisted synthesis : Shorten reaction time (e.g., from 12 h to 2 h) .

Q. How do electronic effects of substituents influence pharmacological activity?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Bromine at C7 increases electrophilicity, enhancing interactions with bacterial enzymes.

- Electron-donating groups (EDGs) : Methyl groups improve lipophilicity, boosting blood-brain barrier penetration.

- Validation : Comparative IC studies using analogs (e.g., 4-benzyl vs. 4-(3-bromobenzyl) derivatives) .

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Identifies unreacted precursors or oxidation byproducts (e.g., sulfoxide derivatives).

- TLC with UV visualization : Monitors reaction progress using silica gel plates (R ~0.5 in ethyl acetate/hexane).

- Elemental analysis : Confirms purity (>98% C, H, N, S) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antibacterial potency of benzothiazinone derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.